Imidazo(2,1-b)oxazole, 2-heptyl-2,3-dihydro-2-methyl-6-nitro-
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Overview
Description
Imidazo(2,1-b)oxazole, 2-heptyl-2,3-dihydro-2-methyl-6-nitro- is a heterocyclic compound that features a fused imidazole and oxazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)oxazole, 2-heptyl-2,3-dihydro-2-methyl-6-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroimidazole with an appropriate oxazole precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)oxazole, 2-heptyl-2,3-dihydro-2-methyl-6-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
Imidazo(2,1-b)oxazole, 2-heptyl-2,3-dihydro-2-methyl-6-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)oxazole, 2-heptyl-2,3-dihydro-2-methyl-6-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and oxazole derivatives, such as:
Imidazo(2,1-b)thiazoles: Known for their antimicrobial activity.
Imidazo(2,1-b)oxazines: Studied for their potential in treating tuberculosis.
Uniqueness
What sets Imidazo(2,1-b)oxazole, 2-heptyl-2,3-dihydro-2-methyl-6-nitro- apart is its specific structural configuration, which imparts unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
127692-23-3 |
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Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-heptyl-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C13H21N3O3/c1-3-4-5-6-7-8-13(2)10-15-9-11(16(17)18)14-12(15)19-13/h9H,3-8,10H2,1-2H3 |
InChI Key |
JXCLKRBKNMVJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(CN2C=C(N=C2O1)[N+](=O)[O-])C |
Origin of Product |
United States |
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